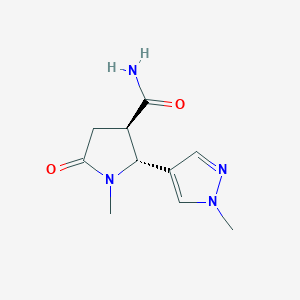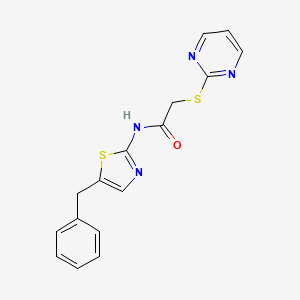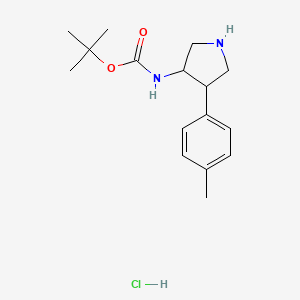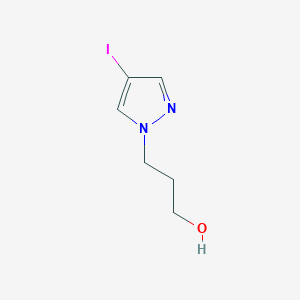![molecular formula C21H15IN2O2S B2819926 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 330675-74-6](/img/structure/B2819926.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has an iodophenyl group, a thiazole ring, and a methoxynaphthalene group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the iodophenyl group could be introduced via electrophilic aromatic substitution, and the thiazole ring could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The iodophenyl and methoxynaphthalene groups are both aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The iodine atom on the iodophenyl group could potentially be replaced via a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and density .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Research has investigated N-alkoxyphenylhydroxynaphthalenecarboxamides and their derivatives for their antimycobacterial activity against various strains such as Mycobacterium tuberculosis. For example, certain derivatives demonstrated activity comparable or higher than that of rifampicin, a standard antimycobacterial drug, against M. tuberculosis with minimal cytotoxicity. These findings suggest potential applications in developing new antimycobacterial agents (Goněc et al., 2016).
Antibacterial and Antimycobacterial Activity
Another study synthesized and evaluated N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid for their antibacterial and antimycobacterial activities. Some compounds showed activity against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium tuberculosis, highlighting their potential in addressing antibiotic resistance (Goněc et al., 2015).
Fluorescent Dyes and Photodynamic Therapy
Compounds incorporating thiazole units have been used to create efficient, color-tunable fluorescent dyes with applications ranging from bioimaging to photodynamic therapy. For instance, derivatives displaying fluorescence across a wide spectrum have been synthesized, offering potential tools for biological research and medical applications (Witalewska et al., 2019).
Corrosion Inhibition
Thiazole-based derivatives have also been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies are significant for applications in materials science, particularly in extending the lifespan of metal components in industrial systems (Chaitra et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound could include further studies to better understand its properties and potential uses. This could involve testing the compound in different conditions, studying its interactions with other molecules, and exploring potential applications in fields like medicine or materials science .
Eigenschaften
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2O2S/c1-26-19-11-15-5-3-2-4-14(15)10-17(19)20(25)24-21-23-18(12-27-21)13-6-8-16(22)9-7-13/h2-12H,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFKOPBFPBKXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)




![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2819852.png)



![(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2819858.png)



